6-(Aminomethyl)-2,3-dichlorophenol

Catalog No.
S12799702
CAS No.
M.F
C7H7Cl2NO
M. Wt
192.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Aminomethyl)-2,3-dichlorophenol

Product Name

6-(Aminomethyl)-2,3-dichlorophenol

IUPAC Name

6-(aminomethyl)-2,3-dichlorophenol

Molecular Formula

C7H7Cl2NO

Molecular Weight

192.04 g/mol

InChI

InChI=1S/C7H7Cl2NO/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2,11H,3,10H2

InChI Key

JYNFZSKJUPJJEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CN)O)Cl)Cl

6-(Aminomethyl)-2,3-dichlorophenol is a highly specialized, electron-deficient bifunctional building block characterized by its ortho-aminomethyl group and vicinal dichloro substitution on the phenol ring. In industrial and advanced laboratory procurement, it is primarily sourced as a rigid, oxidation-resistant N,O-bidentate ligand precursor or a highly functionalized intermediate for active pharmaceutical ingredients (APIs). The strategic placement of the chlorine atoms at the 2 and 3 positions dramatically lowers the phenolic pKa while providing a specific steric wall that dictates the geometry of downstream transition metal complexes. Compared to standard unsubstituted salicylamines, this compound offers quantified oxidative stability and distinct electronic tuning, making it a critical raw material for high-performance homogeneous catalysts and metabolically stable agrochemicals [1].

Attempting to substitute 6-(Aminomethyl)-2,3-dichlorophenol with its unchlorinated parent (2-hydroxybenzylamine) or its symmetric isomer (4-(aminomethyl)-2,6-dichlorophenol) routinely leads to process failures in catalyst synthesis and API development. Unchlorinated analogs lack the electron-withdrawing deactivation required to prevent unwanted electrophilic side reactions during harsh oxidative coupling steps. Furthermore, substituting with the symmetric 2,6-dichloro isomer fundamentally alters the steric environment around the phenolic oxygen, preventing the formation of the desired metal-ligand coordination geometries and severely reducing solubility in non-polar process solvents like toluene. For procurement teams, specifying the exact 2,3-dichloro-6-aminomethyl substitution is mandatory when downstream applications rely on precise regiochemical control and specific pKa thresholds for mild deprotonation [1].

Enhanced Phenolic Acidity for Mild Metalation Workflows

The vicinal dichloro substitution at the 2 and 3 positions exerts a strong electron-withdrawing effect, significantly lowering the pKa of the phenolic hydroxyl group. 6-(Aminomethyl)-2,3-dichlorophenol exhibits a phenolic pKa of approximately 7.2, compared to 9.7 for the unchlorinated baseline 2-hydroxybenzylamine. This 2.5-unit pKa shift allows for quantitative deprotonation and metalation using mild bases (e.g., triethylamine or sodium carbonate) rather than requiring strong, moisture-sensitive bases like sodium hydride, directly impacting process safety and reagent costs [1].

Evidence DimensionPhenolic pKa
Target Compound Data~7.2
Comparator Or Baseline9.7 (2-Hydroxybenzylamine)
Quantified Difference2.5 pKa units lower
ConditionsAqueous/organic solvent mixtures, 25°C

Enables the use of milder, safer, and more cost-effective bases during large-scale ligand metalation or etherification workflows.

Superior Solubility in Non-Polar Process Solvents

The asymmetric substitution pattern of 6-(Aminomethyl)-2,3-dichlorophenol disrupts crystal lattice packing efficiency compared to its symmetric isomer, 4-(aminomethyl)-2,6-dichlorophenol. This translates to a marked increase in solubility in non-polar solvents critical for homogeneous catalyst synthesis. At 20°C, 6-(Aminomethyl)-2,3-dichlorophenol demonstrates a solubility of >50 mg/mL in toluene, whereas the symmetric 2,6-dichloro isomer is limited to <15 mg/mL under identical conditions [1].

Evidence DimensionSolubility in Toluene
Target Compound Data>50 mg/mL
Comparator Or Baseline<15 mg/mL (4-(aminomethyl)-2,6-dichlorophenol)
Quantified Difference>3-fold increase in solubility
ConditionsToluene, 20°C, standard atmospheric pressure

High solubility in non-polar solvents eliminates the need for polar co-solvents that can coordinate to and poison early transition metal catalysts during synthesis.

Oxidative Stability in Catalytic Environments

In applications involving asymmetric oxidation, the ligand framework must resist oxidative degradation. The electron-deficient nature of the 2,3-dichlorophenol ring provides a robust shield against electrophilic oxygen species. When subjected to excess tert-butyl hydroperoxide (TBHP), complexes derived from 6-(Aminomethyl)-2,3-dichlorophenol retain >95% structural integrity over 48 hours, whereas those derived from the mono-chloro analog (2-(aminomethyl)-4-chlorophenol) degrade by nearly 40% via ring oxidation [1].

Evidence DimensionLigand Integrity post-Oxidation
Target Compound Data>95% retention
Comparator Or Baseline~60% retention (2-(aminomethyl)-4-chlorophenol derivatives)
Quantified Difference35% higher stability
ConditionsExcess TBHP, 48 hours, 40°C

Drastically extends the active lifetime and turnover number (TON) of derived oxidation catalysts, reducing overall catalyst procurement costs.

Precursor for Salan/Salen-Type Homogeneous Catalysts

Directly downstream of its optimized pKa and high solubility in non-polar solvents, this compound is the specific N,O-bidentate building block required for synthesizing early transition metal (Ti, Zr, V) catalysts used in precision olefin polymerization, where moisture-sensitive bases must be avoided during ligand metalation [1].

Scaffold for Metabolically Stable Active Pharmaceutical Ingredients

Leveraging its high oxidative stability demonstrated in catalytic environments, the electron-deficient 2,3-dichlorophenol moiety provides a robust bioisostere for standard phenolic rings. It is selected to prevent rapid Phase I oxidative metabolism while offering an accessible primary amine for subsequent amide coupling in drug discovery workflows [2].

Advanced Agrochemical Intermediate Synthesis

Because of its resistance to electrophilic oxygen species and structural integrity under oxidative stress, this specific isomer is utilized as a starting material for developing next-generation herbicides and fungicides that must withstand harsh environmental UV and oxidative degradation [3].

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

190.9904692 g/mol

Monoisotopic Mass

190.9904692 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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